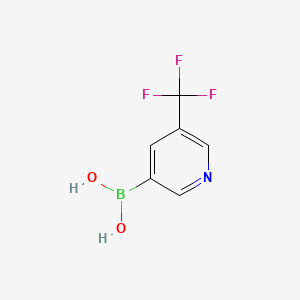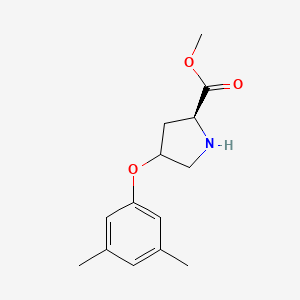
Ácido (5-(trifluorometil)piridin-3-il)borónico
Descripción general
Descripción
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H5BF3NO2. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. This compound is widely used in organic synthesis, particularly in the field of medicinal chemistry, due to its unique chemical properties and reactivity .
Aplicaciones Científicas De Investigación
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is extensively used in scientific research due to its versatility:
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reactions .
Result of Action
Boronic acids are known to have various bioactive properties .
Action Environment
The action of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place in a tightly closed container . It’s also important to handle it with adequate ventilation .
Análisis Bioquímico
Biochemical Properties
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation step, which is crucial for the coupling process . Additionally, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can interact with enzymes and proteins that contain active sites capable of binding boronic acids. These interactions often involve the formation of reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition or modulation of enzyme activity.
Cellular Effects
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, the compound may inhibit kinases or phosphatases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and cellular metabolism. Additionally, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can impact cell proliferation and apoptosis by modulating the activity of enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. The compound can bind to the active sites of enzymes, particularly those with serine or threonine residues, leading to enzyme inhibition. This binding can result in the modulation of enzyme activity and subsequent changes in cellular processes. Additionally, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can interact with nucleophilic groups in proteins, leading to changes in protein function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity. At higher doses, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can cause adverse effects, including toxicity to specific organs or tissues. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular processes .
Metabolic Pathways
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other enzymes involved in metabolic processes, affecting metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (5-(Trifluoromethyl)pyridin-3-yl)boronic acid may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)boronic acid typically involves the hydroboration of trifluoromethyl-substituted pyridines. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process is designed to be environmentally benign and cost-effective, utilizing recyclable catalysts and solvents .
Análisis De Reacciones Químicas
Types of Reactions: (5-(Trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Comparación Con Compuestos Similares
- (5-(Trifluoromethyl)pyridin-2-yl)boronic acid
- (5-(Trifluoromethyl)pyridin-4-yl)boronic acid
- (4-(Trifluoromethyl)phenyl)boronic acid
Comparison: (5-(Trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the position of the trifluoromethyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different electronic and steric properties, affecting its suitability for specific applications .
Propiedades
IUPAC Name |
[5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-5(7(12)13)3-11-2-4/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBQNNGMEKUJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669793 | |
| Record name | [5-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-51-9 | |
| Record name | [5-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)

![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)

![Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1390167.png)






